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Compound of Interest

Compound Name: 3-Pyridinepropanol

Cat. No.: B147451 Get Quote

A comprehensive evaluation of 3-Pyridinepropanol alongside its isomeric counterparts, 2-

Pyridinepropanol and 4-Pyridinepropanol, reveals a landscape ripe for further investigation.

While direct comparative studies on their biological performance are notably scarce in publicly

available literature, this guide provides a foundational comparison based on their

physicochemical properties and explores the potential biological activities inferred from the

broader class of pyridine derivatives. This document is intended to serve as a resource for

researchers, scientists, and drug development professionals, offering available data and

standardized experimental protocols to facilitate future in-depth studies.

Physicochemical Properties: A Comparative
Overview
A summary of the key physicochemical properties of 3-Pyridinepropanol, 2-Pyridinepropanol,

and 4-Pyridinepropanol is presented below. These properties are crucial for understanding the

potential pharmacokinetic and pharmacodynamic profiles of these compounds.
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Property 3-Pyridinepropanol 2-Pyridinepropanol 4-Pyridinepropanol

Synonyms

3-(3-Pyridyl)-1-

propanol, 3-(3-

Hydroxypropyl)pyridin

e

3-(2-Pyridyl)-1-

propanol, 2-(3-

Hydroxypropyl)pyridin

e

3-(4-Pyridyl)-1-

propanol, 4-(3-

Hydroxypropyl)pyridin

e

CAS Number 2859-67-8[1] 2859-68-9[2] 2629-72-3

Molecular Formula C₈H₁₁NO[1] C₈H₁₁NO[2] C₈H₁₁NO

Molecular Weight 137.18 g/mol [1] 137.18 g/mol [2] 137.18 g/mol

Boiling Point
130-133 °C at 3

mmHg
Not available 289 °C

Density 1.063 g/mL at 25 °C Not available 1.061 g/mL at 25 °C

LogP (calculated) 0.6[1] Not available Not available

Potential Biological Activities and Structure-Activity
Relationships
The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved

drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-

inflammatory, and neurological effects. The specific biological activities of 3-Pyridinepropanol
and its isomers have not been extensively characterized in comparative studies. However,

based on the broader class of pyridine derivatives, some potential areas of investigation can be

inferred.

A review of pyridine derivatives indicates that the position of substituents on the pyridine ring

significantly influences their biological activity. For instance, studies on various pyridine

derivatives have shown that substitutions at the 2-, 3-, and 4-positions can lead to differential

effects on biological targets. It is plausible that the position of the propanol side chain in the

pyridinepropanol isomers will similarly dictate their biological and pharmacological profiles.

The propanol moiety itself can participate in hydrogen bonding, which could be crucial for

interactions with biological targets such as enzymes or receptors. The accessibility of the
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hydroxyl group and the nitrogen atom of the pyridine ring will vary between the isomers, likely

leading to differences in their binding affinities and specificities.

Experimental Protocols
To facilitate the comparative evaluation of 3-Pyridinepropanol and its isomers, the following

are detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of the pyridine alkanols on a given cell

line.

Materials:

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

3-Pyridinepropanol, 2-Pyridinepropanol, 4-Pyridinepropanol

Dimethyl sulfoxide (DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Compound Treatment: Prepare stock solutions of the pyridine alkanols in DMSO. Serially

dilute the stock solutions in culture medium to achieve a range of final concentrations.

Replace the old medium with the medium containing the test compounds and incubate for

24, 48, or 72 hours.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-

treated cells) and determine the IC₅₀ value for each compound.

Antimicrobial Screening: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the pyridine

alkanols against bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

3-Pyridinepropanol, 2-Pyridinepropanol, 4-Pyridinepropanol

DMSO

96-well microtiter plates

Spectrophotometer

Procedure:
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Compound Preparation: Prepare a stock solution of each pyridine alkanol in DMSO. Create

serial two-fold dilutions of each compound in MHB in a 96-well plate.

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to

match the 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in each well.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the bacteria. This can be determined by visual inspection

or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Signaling
Pathways
To aid in the conceptualization of research involving these compounds, the following diagrams

are provided.
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Caption: A generalized experimental workflow for the comparative biological evaluation of

pyridine alkanols.
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Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be a target for pyridine

derivatives.

Conclusion
While 3-Pyridinepropanol and its isomers, 2-Pyridinepropanol and 4-Pyridinepropanol, remain

understudied, their structural similarity to a vast class of biologically active pyridine compounds

suggests their potential as valuable research tools and starting points for drug discovery. The

lack of direct comparative experimental data underscores a clear opportunity for further

research. The provided physicochemical data, inferred potential biological activities, and

detailed experimental protocols offer a solid foundation for researchers to embark on a

systematic evaluation of these intriguing molecules. Future studies directly comparing the
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biological performance of these isomers are essential to elucidate their structure-activity

relationships and unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b147451?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-pyridylpropanol
https://www.benchchem.com/product/b147451#comparison-of-3-pyridinepropanol-with-other-pyridine-alkanols
https://www.benchchem.com/product/b147451#comparison-of-3-pyridinepropanol-with-other-pyridine-alkanols
https://www.benchchem.com/product/b147451#comparison-of-3-pyridinepropanol-with-other-pyridine-alkanols
https://www.benchchem.com/product/b147451#comparison-of-3-pyridinepropanol-with-other-pyridine-alkanols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147451?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

